Cas no 141113-42-0 (1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI))
141113-42-0 structure
Product Name:1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI)
Numero CAS:141113-42-0
MF:C11H9F2N3O
MW:237.205468893051
CID:134577
PubChem ID:820278
Update Time:2025-04-19
1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI)
- 1H-1,2,4-Triazole, 1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]-
- POSACONAZOLE INTER-6
- 1-((2-(2,4-difluorophenyl)oxiran-2-yl
- 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl-1H-1,2,4-triazole
- 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
- 1-[2-(2,4-dichloro-phenyl)-hexyl]-1H-[1,2,4]triazole
- 1-[2-(2,4-dichlorophenyl)hexyl]-1H-1,2,4-triazole
- 1-< 2-(2,4-Dichlorphenyl)-hexyl> -1,2,4-triazol
- 1H-1,2,4-Triazole, 1-[2-(2,4-dichlorophenyl)hexyl]-
- 2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-difluorophenyl)oxirane
- 1-[[(2S)-2-(2,4-DIFLUOROPHENYL)OXIRANYL]METHYL]-1H-1,2,4-TRIAZOLE
- 1-{[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
- 141113-42-0
- SCHEMBL8718832
- 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
-
- Inchi: 1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2/t11-/m0/s1
- Chiave InChI: UIXQTZYZQHYHRL-NSHDSACASA-N
- Sorrisi: FC1C=C(C=CC=1[C@]1(CN2C=NC=N2)CO1)F
Proprietà calcolate
- Massa esatta: 237.07136824g/mol
- Massa monoisotopica: 237.07136824g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 294
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 43.2Ų
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: 370.5 °C at 760 mmHg
- Punto di infiammabilità: 370.5 °C at 760 mmHg
- PSA: 43.24000
- LogP: 1.48200
1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI) Letteratura correlata
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
141113-42-0 (1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI)) Prodotti correlati
- 1124197-58-5(Fluconazole-d4)
- 118689-07-9(2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti